

# Early-Phase Pharmacological Profile of Keverprazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Keverprazan** (also known as KFP-H008) is a novel, orally active potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] As a member of the P-CAB class, **Keverprazan** offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3] This mechanism allows for a rapid onset of action and potent, sustained inhibition of gastric acid production, independent of the proton pump's activation state.[2] This technical guide provides an in-depth summary of the early-phase pharmacological studies of **Keverprazan**, focusing on its preclinical and Phase I clinical development.

#### **Mechanism of Action**

**Keverprazan** exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase enzyme system in parietal cells. Unlike PPIs, which require an acidic environment for activation and form covalent bonds with the proton pump, **Keverprazan**'s competitive and reversible binding to the K+ binding site leads to a more immediate and controlled suppression of gastric acid.[2][3]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Keverprazan on H+/K+-ATPase.

## **Preclinical Pharmacology**

While extensive preclinical data for **Keverprazan** have not been publicly released, available information indicates its potent and selective inhibitory activity on the gastric proton pump.

#### In Vitro Studies

**Keverprazan** has been shown to be a potent inhibitor of H+/K+-ATPase activity, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[4] It also demonstrated selectivity for the H+/K+-ATPase over the hERG potassium channel, with an IC50 for the latter of 18.69  $\mu$ M.[4]

Table 1: In Vitro Inhibitory Activity of Keverprazan

| Target                 | IC50     | Reference |
|------------------------|----------|-----------|
| H+/K+-ATPase           | < 100 nM | [4]       |
| hERG Potassium Channel | 18.69 μΜ | [4]       |



A common method for determining the in vitro potency of P-CABs involves using isolated H+/K+-ATPase vesicles from sources such as porcine or rabbit gastric mucosa.



Click to download full resolution via product page

**Figure 2:** Generalized workflow for an in vitro H+/K+-ATPase inhibition assay.

- Preparation of H+/K+-ATPase Vesicles: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
- Incubation: The vesicles are pre-incubated with varying concentrations of Keverprazan or a control compound in a buffered solution.
- Assay Reaction: The ATPase reaction is initiated by the addition of ATP. The hydrolysis of ATP by the H+/K+-ATPase results in the release of inorganic phosphate (Pi).
- Quantification: The amount of Pi released is quantified using a colorimetric method, such as the malachite green assay.
- Data Analysis: The percentage of enzyme inhibition at each **Keverprazan** concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

#### In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of **Keverprazan** in inhibiting gastric acid secretion. In rats, **Keverprazan** was shown to inhibit both basal and histamine-induced gastric acid secretion.[4] Furthermore, its acid suppression effect was reported to be more potent and longer-lasting than that of the PPI lansoprazole.[5] The acid



suppression effect of **keverprazan** was found to be comparable to another P-CAB, vonoprazan.[3]

Commonly used animal models to evaluate the efficacy of gastric acid suppressants include the pylorus-ligated rat model and the histamine-stimulated gastric acid secretion model.



#### Click to download full resolution via product page

Figure 3: Generalized workflow for in vivo gastric acid secretion models.

- Animal Preparation: Animals, typically rats, are fasted overnight with free access to water to ensure an empty stomach.
- Drug Administration: Keverprazan or a vehicle control is administered orally at various doses.
- Induction of Acid Secretion:
  - Pylorus Ligation: The pyloric end of the stomach is ligated under anesthesia to allow for the accumulation of gastric secretions.
  - Histamine Stimulation: A secretagogue such as histamine is administered to stimulate gastric acid secretion.
- Sample Collection: After a predetermined period, the animals are euthanized, and the stomach is isolated to collect the gastric contents.
- Analysis: The volume of the gastric juice is measured, and the pH and total acidity are determined by titration.



### **Phase I Clinical Studies**

A series of Phase I studies were conducted in healthy Chinese subjects to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Keverprazan**.

## Single Ascending Dose (SAD) Study (Phase Ia)

This study assessed the safety, PK, and PD of single oral doses of **Keverprazan** ranging from 5 mg to 60 mg.[2]

- Study Design: A randomized, double-blind, placebo- and active-controlled (lansoprazole 30 mg) dose-escalation study.[2]
- Participants: Healthy Chinese subjects.[2]
- Pharmacokinetic Sampling: Blood samples were collected at various time points up to 48 hours post-dose to determine plasma concentrations of Keverprazan.[5]
- Pharmacodynamic Assessment: 24-hour intragastric pH monitoring was performed to assess the effect on gastric acid secretion.[2]

Table 2: Pharmacokinetic Parameters of **Keverprazan** after Single Ascending Doses[2]

| Dose  | Tmax (h)    | Cmax<br>(ng/mL) | AUC0-∞<br>(h*ng/mL) | t1/2 (h)    | CL/F (L/h) |
|-------|-------------|-----------------|---------------------|-------------|------------|
| 5 mg  | 1.25 - 1.75 | 5.83            | 54.3                | 6.00 - 7.17 | 88.8 - 198 |
| 10 mg | 1.25 - 1.75 | -               | -                   | 6.00 - 7.17 | 88.8 - 198 |
| 20 mg | 1.25 - 1.75 | -               | -                   | 6.00 - 7.17 | 88.8 - 198 |
| 40 mg | 1.25 - 1.75 | -               | -                   | 6.00 - 7.17 | 88.8 - 198 |
| 60 mg | 1.25 - 1.75 | 89.3            | 785                 | 6.00 - 7.17 | 88.8 - 198 |

Cmax and AUC increased with the dose.



Table 3: Pharmacodynamic Parameters of **Keverprazan** after Single Ascending Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR)[2]

| Dose Group         | pH >5 HTR (%) |
|--------------------|---------------|
| Keverprazan 5 mg   | $7.9 \pm 8.1$ |
| Keverprazan 10 mg  | 26.2 ± 22.8   |
| Keverprazan 20 mg  | 80.2 ± 8.8    |
| Keverprazan 40 mg  | 88.1 ± 8.6    |
| Keverprazan 60 mg  | 93.0 ± 1.7    |
| Lansoprazole 30 mg | 57.1 ± 26.4   |

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[2] **Keverprazan** was found to be well-tolerated, with most adverse events being mild in intensity. [2]

## Food Effect Study (Phase Ib)

This study investigated the effect of a high-fat meal on the pharmacokinetics of **Keverprazan**. [2]

- Study Design: A randomized, open-label, two-period crossover study.[2]
- Participants: Healthy Chinese subjects.[2]
- Treatments: A single oral dose of Keverprazan under fasting and fed (high-fat meal) conditions.[2]

Table 4: Effect of Food on **Keverprazan** Pharmacokinetics[2]



| Parameter | Geometric Mean Ratio<br>(Fed/Fasting) | 90% Confidence Interval |  |
|-----------|---------------------------------------|-------------------------|--|
| Cmax      | 126.8%                                | 109.0% - 147.5%         |  |
| AUC0-∞    | 134.9%                                | 123.8% - 146.9%         |  |

A high-fat meal increased the Cmax and AUC of **Keverprazan**, suggesting enhanced absorption in the fed state.[2]

## Multiple Ascending Dose (MAD) Study (Phase Ic)

This study evaluated the safety, PK, and PD of multiple oral doses of Keverprazan.[6]

- Study Design: A randomized, double-blind, positive- (vonoprazan 20 mg) and placebo-controlled study.[6]
- Participants: 26 healthy Chinese subjects.[6]
- Dosing: Keverprazan 20 mg/day or 40 mg/day, or matching placebo, or vonoprazan 20 mg/day for 7 days.[6]

A steady-state in plasma exposure was generally achieved after 7 days of treatment. [6]

Table 5: Pharmacokinetic Parameters of **Keverprazan** after Multiple Doses (Day 7)[6]

| Dose  | Tmax (h)   | Cmax (ng/mL) | AUC (h*ng/mL) | t1/2 (h) |
|-------|------------|--------------|---------------|----------|
| 20 mg | 1.25 - 3.0 | 43.1         | 361           | 6.23     |
| 40 mg | 1.25 - 3.0 | 93.2         | 1131          | 7.01     |

Table 6: Pharmacodynamic Parameters of **Keverprazan** after Multiple Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR)[6]



| Dose Group        | Day 1 HTR (%) | Day 7 HTR (%) |
|-------------------|---------------|---------------|
| Keverprazan 20 mg | 84.4          | 97.4          |
| Keverprazan 40 mg | 84.5          | 100.0         |
| Vonoprazan 20 mg  | 79.1          | 99.0          |

**Keverprazan** was well-tolerated, with no serious adverse events reported.[6] The 20 mg/day dose of **Keverprazan** was sufficient to produce a significant, stable, and long-lasting inhibition of gastric acid.[6]

#### Conclusion

The early-phase pharmacological studies of **Keverprazan** demonstrate its potential as a potent and rapid-acting inhibitor of gastric acid secretion. Its mechanism as a P-CAB translates to a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, dose-proportional exposure, and sustained elevation of intragastric pH. Phase I clinical trials have established that **Keverprazan** is well-tolerated in healthy subjects, with a 20 mg oncedaily dose providing near-maximal and lasting acid suppression. These findings support the continued clinical development of **Keverprazan** for the management of acid-related gastrointestinal disorders. Further studies in patient populations are warranted to confirm its efficacy and safety in a therapeutic setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]
- 3. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]



- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Early-Phase Pharmacological Profile of Keverprazan: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591018#early-phase-pharmacological-studies-of-keverprazan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com